tert-Butyl (4-(2-chloroacetyl)phenyl)carbamate tert-Butyl (4-(2-chloroacetyl)phenyl)carbamate
Brand Name: Vulcanchem
CAS No.: 1414959-14-0
VCID: VC2721541
InChI: InChI=1S/C13H16ClNO3/c1-13(2,3)18-12(17)15-10-6-4-9(5-7-10)11(16)8-14/h4-7H,8H2,1-3H3,(H,15,17)
SMILES: CC(C)(C)OC(=O)NC1=CC=C(C=C1)C(=O)CCl
Molecular Formula: C13H16ClNO3
Molecular Weight: 269.72 g/mol

tert-Butyl (4-(2-chloroacetyl)phenyl)carbamate

CAS No.: 1414959-14-0

Cat. No.: VC2721541

Molecular Formula: C13H16ClNO3

Molecular Weight: 269.72 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl (4-(2-chloroacetyl)phenyl)carbamate - 1414959-14-0

Specification

CAS No. 1414959-14-0
Molecular Formula C13H16ClNO3
Molecular Weight 269.72 g/mol
IUPAC Name tert-butyl N-[4-(2-chloroacetyl)phenyl]carbamate
Standard InChI InChI=1S/C13H16ClNO3/c1-13(2,3)18-12(17)15-10-6-4-9(5-7-10)11(16)8-14/h4-7H,8H2,1-3H3,(H,15,17)
Standard InChI Key XKUGFBYCRGFMND-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NC1=CC=C(C=C1)C(=O)CCl
Canonical SMILES CC(C)(C)OC(=O)NC1=CC=C(C=C1)C(=O)CCl

Introduction

Structural Characteristics and Physical Properties

tert-Butyl (4-(2-chloroacetyl)phenyl)carbamate is an organic compound containing several key functional groups: a carbamate group, an aromatic ring, and a chloroacetyl moiety. Its structural complexity involves multiple types of chemical bonds, including aromatic and multiple bonds, which contribute to its potential chemical reactivity in various synthetic applications.

The molecule possesses a carbamate functional group linked to a substituted aromatic ring, with a chloroacetyl group at the para position. This arrangement of functional groups creates a compound with distinct chemical properties and potential applications in organic synthesis. The presence of the chlorine atom in the acetyl group provides a reactive site for nucleophilic substitution reactions, making it a valuable building block in complex organic synthesis.

Structural Comparison with Related Compounds

The closest analog with available data is tert-Butyl (4-(2-bromoacetyl)phenyl)carbamate, which differs only in having a bromine atom instead of chlorine in the acetyl group. This brominated analog features a carbamate functional group linked to a brominated aromatic ring with an attached acetyl group. The structural complexity of this related compound includes approximately 34 bonds, comprising various types such as aromatic and multiple bonds, indicating potential for diverse chemical reactivity.

Chemical Reactivity and Properties

Functional Group Reactivity

The reactivity of tert-Butyl (4-(2-chloroacetyl)phenyl)carbamate is largely determined by its functional groups:

  • The tert-butyl carbamate (Boc) group serves as a protective group for amines in organic synthesis, providing stability while allowing for selective deprotection under specific conditions.

  • The chloroacetyl moiety presents a reactive site for nucleophilic substitution reactions, where the chlorine atom can be replaced by various nucleophiles.

  • The aromatic ring provides stability to the molecule while also serving as a site for potential electrophilic aromatic substitution reactions.

Comparative Reactivity

Based on studies of related compounds, tert-Butyl (4-(2-chloroacetyl)phenyl)carbamate would likely exhibit chemical behavior similar to that of its bromo-analog. The chloroacetyl group, like the bromoacetyl group, is expected to be reactive toward nucleophiles, making it useful for further synthetic manipulations. The carbamate function provides protection for the amine group while maintaining the potential for deprotection under controlled conditions.

Synthesis Methods

Protection of 4-(2-chloroacetyl)aniline

A likely synthetic route would involve the protection of 4-(2-chloroacetyl)aniline with di-tert-butyl dicarbonate (Boc₂O). This approach is supported by the synthesis methods used for similar carbamate compounds described in the literature .

Palladium-Catalyzed Cross-Coupling

Another potential method involves palladium-catalyzed cross-coupling reactions. This approach has been used successfully for the synthesis of aryl carbamates by introducing alcohols into the reaction of palladium-catalyzed cross-coupling of aryl halides or triflates . For example, research has shown that using tert-butanol as a solvent in such reactions can afford the desired tert-butylcarbamates in good yields (60-94%) .

Reaction Conditions and Optimization

For optimal synthesis of tert-butyl carbamates, the following conditions have been reported as effective:

  • Using tert-butanol as the solvent rather than as a reagent in limited excess

  • Employing palladium catalysts such as Pd₂dba₃ with appropriate ligands

  • Avoiding the need for preheating catalyst components or using triethylamine as an additive

These conditions have been shown to tolerate various functional groups, including aldehydes and cyano groups, as well as a variety of heteroaryl electrophiles .

Biological Activity

Enzyme Inhibition

The compound's structural analog, tert-Butyl (4-(2-bromoacetyl)phenyl)carbamate, has shown potential in inhibiting critical enzymes such as β-secretase 1 and acetylcholinesterase, which are involved in important biochemical pathways related to neurodegenerative diseases. By extension, the chlorinated analog might exhibit similar inhibitory effects, potentially with different potency or selectivity due to the different halogen atom.

Inflammatory Pathway Modulation

Similar compounds have demonstrated effects on inflammatory pathways, as evidenced by their ability to increase levels of tumor necrosis factor-alpha (TNF-α) in certain cellular contexts. A series of related compounds, tert-butyl 2-(substituted benzamido) phenylcarbamate derivatives, have been evaluated for in vivo anti-inflammatory activity and demonstrated promising results .

Anti-inflammatory Properties

Research on similar carbamate derivatives has revealed significant anti-inflammatory activity. For example, a series of tert-butyl 2-(substituted benzamido) phenylcarbamate compounds were synthesized and evaluated for in vivo anti-inflammatory activity using the carrageenan-induced rat paw edema protocol . These compounds exhibited promising anti-inflammatory activity within 9 to 12 hours, with percentage inhibition values ranging from 39.021% to 54.239% . This suggests that tert-Butyl (4-(2-chloroacetyl)phenyl)carbamate might also possess anti-inflammatory properties, though specific studies would be needed to confirm this hypothesis.

Applications in Chemical Research and Drug Development

Synthetic Intermediate

tert-Butyl (4-(2-chloroacetyl)phenyl)carbamate likely serves as a valuable synthetic intermediate in multi-step organic synthesis. The reactive chloroacetyl group provides a handle for further chemical modifications, while the protected amine function allows for selective transformations elsewhere in the molecule.

Pharmaceutical Research

Based on the biological activities of similar compounds, tert-Butyl (4-(2-chloroacetyl)phenyl)carbamate may have applications in pharmaceutical research:

  • As a building block for the synthesis of more complex drug candidates

  • In the development of enzyme inhibitors, particularly those targeting neurodegenerative diseases

  • In the creation of anti-inflammatory agents

  • As an intermediate in the synthesis of compounds that modulate specific signaling pathways

Structure-Activity Relationship Studies

The compound could be valuable in structure-activity relationship (SAR) studies, where systematic modifications of functional groups help identify optimal structures for specific biological activities. The comparative analysis of chloro- versus bromo-substituted analogs would provide insight into the role of halogen identity in biological activity.

Comparative Analysis of Related Carbamate Compounds

Structural Comparison

Table 1 presents a comparative analysis of tert-Butyl (4-(2-chloroacetyl)phenyl)carbamate with structurally related compounds found in the literature.

CompoundKey Structural FeaturesDistinguishing ElementsReference
tert-Butyl (4-(2-chloroacetyl)phenyl)carbamateCarbamate group, aromatic ring, chloroacetyl moietyChlorine in acetyl group-
tert-Butyl (4-(2-bromoacetyl)phenyl)carbamateCarbamate group, aromatic ring, bromoacetyl moietyBromine in acetyl group
tert-butyl 2-(substituted benzamido) phenylcarbamateCarbamate group, aromatic ring, benzamido groupDifferent substitution pattern on aromatic ring
tert-Butyl N-(2-cyclopropoxyethyl)carbamateCarbamate group, cyclopropoxyethyl chainCyclopropane ring, different substitution pattern
tert-butyl N-((2S)-4-chloro-3-oxo-1-phenylbutan-2-yl)carbamateCarbamate group, chloroketone moiety, phenyl groupChiral center, different attachment points
Tert-butyl 4-(2-bromoethoxy)phenylcarbamateCarbamate group, aromatic ring, bromoethoxy moietyDifferent linking group (ether vs. ketone)

Physical Properties Comparison

Table 2 outlines the predicted physical and chemical properties of tert-Butyl (4-(2-chloroacetyl)phenyl)carbamate compared to related compounds, based on structural similarities and differences.

Propertytert-Butyl (4-(2-chloroacetyl)phenyl)carbamate (predicted)tert-Butyl (4-(2-bromoacetyl)phenyl)carbamatetert-Butyl N-(2-cyclopropoxyethyl)carbamateTert-butyl 4-(2-bromoethoxy)phenylcarbamate
Solubility in WaterLow (<1 mg/mL)Low (<1 mg/mL)Low (<1 mg/mL)Low (<1 mg/mL)
LogP (predicted)2.3-2.72.5-2.92.82.5-3.0
Reactivity of Halogenated GroupModerate (Cl substitution)High (Br substitution)Low (ether stability)Moderate (Br substitution)
Primary ApplicationSynthetic intermediateSynthetic intermediate, enzyme inhibitionPharmaceutical intermediateSynthetic intermediate

Biological Activity Comparison

Table 3 summarizes the known or potential biological activities of tert-Butyl (4-(2-chloroacetyl)phenyl)carbamate and related compounds.

CompoundEnzyme InhibitionAnti-inflammatory ActivityOther Biological EffectsReference
tert-Butyl (4-(2-chloroacetyl)phenyl)carbamatePotential β-secretase and acetylcholinesterase inhibition (predicted)Potential anti-inflammatory effects (predicted)Unknown-
tert-Butyl (4-(2-bromoacetyl)phenyl)carbamateβ-secretase 1 and acetylcholinesterase inhibitionTNF-α modulationInfluence on enzyme activity and cellular signaling
tert-butyl 2-(substituted benzamido) phenylcarbamateUnknown39.021% to 54.239% inhibition in rat paw edema modelActive within 9-12 hours post-administration
tert-Butyl N-(2-cyclopropoxyethyl)carbamatePotential JAK/STAT pathway modulationUnknownPotential influence on RAS/RAF/MEK/ERK1 pathway

Future Research Directions

Further investigation of tert-Butyl (4-(2-chloroacetyl)phenyl)carbamate should focus on several key areas:

Synthesis Optimization

Development of efficient, scalable synthesis methods specifically for tert-Butyl (4-(2-chloroacetyl)phenyl)carbamate would benefit research utilizing this compound. Optimization of reaction conditions, including catalyst selection, solvent systems, and purification techniques, would improve accessibility for further studies.

Comprehensive Biological Evaluation

Direct studies of the biological properties of tert-Butyl (4-(2-chloroacetyl)phenyl)carbamate are warranted, particularly:

  • Evaluation of enzyme inhibition profiles, especially against β-secretase 1 and acetylcholinesterase

  • Assessment of anti-inflammatory activity in appropriate in vitro and in vivo models

  • Investigation of potential applications in neurodegenerative disease research

Structure-Activity Relationship Studies

Systematic comparison of tert-Butyl (4-(2-chloroacetyl)phenyl)carbamate with its bromo analog and other halogenated derivatives would provide valuable insights into the effect of halogen identity on chemical reactivity and biological activity. Such studies could inform the design of more potent or selective compounds for specific applications.

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